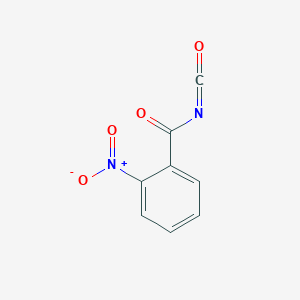

2-Nitrobenzoyl isocyanate

Beschreibung

Contextualization within Acyl Isocyanate Chemistry

Acyl isocyanates are derivatives of carboxylic acids and are considered highly reactive electrophiles. google.com The isocyanate functional group (R−N=C=O) is susceptible to attack by a wide array of nucleophiles. wikipedia.org Common reactions include addition of alcohols to form carbamates, and reactions with primary or secondary amines to yield substituted ureas. wikipedia.orgwikipedia.org They can also react with water, which leads to the formation of a primary amine and carbon dioxide. wikipedia.org

The general reactivity of acyl isocyanates makes them powerful intermediates in organic synthesis. They are more reactive than analogous isothiocyanates. wikipedia.org This reactivity allows for the construction of complex molecules, including pharmaceuticals, agrochemicals like insecticides, and polymers. google.comsci-hub.se The synthesis of these isocyanates can be achieved through several methods, including the Curtius rearrangement of acyl azides and the reaction of primary amides with reagents like oxalyl chloride. wikipedia.orgwikipedia.org

Historical Perspectives and Early Investigations of Substituted Benzoyl Isocyanates

The study of isocyanates has a long history, with one of the foundational methods for their synthesis, the Curtius rearrangement, being developed by Theodor Curtius in 1885. wikipedia.org This reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.org Early preparative methods for acyl isocyanates also included the reaction of an acyl chloride with silver cyanate, though this method was limited by the high cost of the silver salt. google.com

Later developments provided more practical and industrially scalable methods. Between 1962 and 1965, A. J. Speziale and colleagues developed a process using the reaction of amides with oxalyl chloride. google.com Further refinement of this approach, specifically by reacting oxalyl chloride with hydrohalide salts of carboxamides, led to a process capable of producing a wide range of acyl isocyanates with high yields and purity. google.com This includes various substituted benzoyl isocyanates, which have found significant use. For instance, compounds like 2,6-difluorobenzoyl isocyanate became important precursors for benzoyl urea (B33335) insecticides. google.com

Structural Features and Electronic Influences on Acyl Isocyanate Reactivity

The reactivity of an isocyanate is profoundly influenced by the electronic nature of its substituents. The core of the isocyanate group, the −N=C=O unit, is generally planar with a nearly linear arrangement of the nitrogen, carbon, and oxygen atoms. wikipedia.org The central carbon atom is electrophilic, making it the primary site for nucleophilic attack.

In 2-nitrobenzoyl isocyanate, the presence of the nitro group (−NO₂) at the ortho position of the benzoyl ring has a significant electronic impact. The nitro group is a strong electron-withdrawing group, which enhances the electrophilic character of the isocyanate's central carbon. scbt.com This increased electrophilicity makes this compound more reactive toward nucleophiles compared to unsubstituted benzoyl isocyanate or those with electron-donating groups. This heightened reactivity is a key feature exploited in its synthetic applications.

Significance in Advanced Chemical Transformations

The enhanced reactivity of this compound makes it a valuable reagent for constructing molecules, particularly in the synthesis of ureas and heterocyclic systems.

Synthesis of N-Substituted Ureas A characteristic reaction of this compound is its facile reaction with amines to form stable N,N'-disubstituted ureas. For example, the reaction of 5-chloro-2-nitrobenzoyl isocyanate with aniline (B41778) is used to form N-(5-chloro-2-nitrobenzoyl)-N'-phenylurea, a reaction that can be used to characterize the isocyanate. google.com Similarly, this compound is used in the synthesis of N-(2-nitrobenzoyl)-N'-aryl urea compounds. google.com

Heterocyclic Synthesis Acyl isocyanates are important building blocks for a variety of heterocyclic compounds. rsc.org The reactivity of the isocyanate group allows it to participate in cyclization reactions. For instance, N-substituted isocyanates, which are highly reactive, are used in cascade reactions to assemble valuable 5- and 6-membered heterocycles. rsc.org While specific examples detailing the use of this compound in complex cascade reactions are specialized, its role as a precursor is evident in the synthesis of fused pyrimidine (B1678525) derivatives. researchgate.net

Cycloaddition Reactions Isocyanates can participate as dienophiles in Diels-Alder reactions and other cycloaddition processes, providing routes to cyclic and heterocyclic structures. libretexts.org Both the C=N and C=O bonds of the isocyanate can potentially act as dipolarophiles in reactions with 1,3-dipoles like nitrones, leading to heterocycles such as 1,2,4-oxadiazolidin-5-ones. csic.esacs.org Studies on the cycloaddition of benzoyl isocyanate demonstrate its ability to undergo [2+2] cycloadditions with C=N bonds. oup.com The electron-withdrawing nitro group in this compound is expected to influence the regioselectivity and rate of such cycloaddition reactions.

Interactive Data Tables

Physical and Chemical Properties of 2-Nitrophenyl Isocyanate

Note: Data for the closely related 2-nitrophenyl isocyanate is provided due to more extensive documentation.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄N₂O₃ | sigmaaldrich.comnist.gov |

| Molecular Weight | 164.12 g/mol | sigmaaldrich.comnist.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 40-41 °C | sigmaaldrich.com |

| Boiling Point | 135-137 °C at 17 mmHg | sigmaaldrich.com |

| CAS Number | 3320-86-3 | sigmaaldrich.comnist.gov |

| InChI Key | JRVZITODZAQRQM-UHFFFAOYSA-N | sigmaaldrich.comnist.gov |

Key Synthetic Transformations of this compound

| Reaction Type | Reactant | Product Class | Significance |

| Nucleophilic Addition | Amines | N,N'-Disubstituted Ureas | Characterization, Synthesis of bioactive molecules |

| Nucleophilic Addition | Alcohols | Carbamates | Synthesis of protected amines and other functional groups |

| Heterocyclization | Various (e.g., binucleophiles) | Fused Pyrimidines, other N-Heterocycles | Access to complex, pharmaceutically relevant scaffolds |

| Cycloaddition | Dienes, Dipoles | Cyclic Adducts, Heterocycles | Construction of ring systems |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

5843-48-1 |

|---|---|

Molekularformel |

C8H4N2O4 |

Molekulargewicht |

192.13 g/mol |

IUPAC-Name |

2-nitrobenzoyl isocyanate |

InChI |

InChI=1S/C8H4N2O4/c11-5-9-8(12)6-3-1-2-4-7(6)10(13)14/h1-4H |

InChI-Schlüssel |

ZZTXGLBRQLEFLX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)N=C=O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Pathways of 2 Nitrobenzoyl Isocyanate

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction pathway for isocyanates. The reaction involves the attack of a nucleophile on the central carbon atom of the isocyanate group, leading to the formation of a stable addition product. The general reactivity of isocyanates with various nucleophiles follows the order: aliphatic amines > aromatic amines > primary alcohols > water > secondary alcohols > phenols > tertiary alcohols > thiols. wikibooks.orgresearchgate.net

Reactions with Alcohols: Formation of N-(2-Nitrobenzoyl)carbamates

Isocyanates react with alcohols to form carbamates, also known as urethanes. wikibooks.orgkuleuven.be This reaction is a nucleophilic addition of the alcohol's hydroxyl group to the isocyanate's electrophilic carbon. The reaction is typically exothermic and can be catalyzed by tertiary amines or certain organometallic compounds. wikibooks.orgresearchgate.net The reactivity of alcohols generally follows the order of primary > secondary > tertiary, largely due to steric hindrance. kuleuven.be

The reaction of 2-Nitrobenzoyl isocyanate with an alcohol (R-OH) proceeds via the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon, followed by proton transfer to the nitrogen atom, yielding a stable N-(2-Nitrobenzoyl)carbamate. The electron-withdrawing nitrobenzoyl group enhances the reactivity of the isocyanate, facilitating this addition. researchgate.net

Reaction Scheme: This compound + R-OH → N-(2-Nitrobenzoyl)carbamate

The table below illustrates the expected products from the reaction of this compound with various simple alcohols.

| Reactant Alcohol | Product Name | Chemical Formula of Product |

| Methanol | Methyl N-(2-nitrobenzoyl)carbamate | C9H8N2O5 |

| Ethanol | Ethyl N-(2-nitrobenzoyl)carbamate | C10H10N2O5 |

| Isopropanol | Isopropyl N-(2-nitrobenzoyl)carbamate | C11H12N2O5 |

Reactions with Amines: Synthesis of N,N'-Disubstituted 2-Nitrobenzoylureas

The reaction between isocyanates and amines is typically rapid and highly exothermic, yielding substituted ureas. wikibooks.orgresearchgate.net This reaction generally does not require a catalyst. Both primary and secondary amines readily react with isocyanates. wikibooks.orgresearchgate.net

In the case of this compound, reaction with a primary (R-NH2) or secondary amine (R2NH) leads to the formation of the corresponding N,N'-disubstituted or N,N,N'-trisubstituted 2-nitrobenzoylurea. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate group, followed by a proton transfer to yield the urea (B33335) derivative. The high reactivity is a hallmark of the isocyanate-amine reaction. umn.edu

Reaction Scheme: This compound + R1R2NH → N-(2-Nitrobenzoyl)-N',N'-R1,R2-urea

The table below shows representative examples of ureas synthesized from this compound.

| Reactant Amine | Product Name | Chemical Formula of Product |

| Aniline (B41778) | N-(2-Nitrobenzoyl)-N'-phenylurea | C14H11N3O4 |

| Diethylamine | N-(2-Nitrobenzoyl)-N',N'-diethylurea | C12H15N3O4 |

| Benzylamine | N-(2-Nitrobenzoyl)-N'-benzylurea | C15H13N3O4 |

Reactions with Water: Hydrolysis and Subsequent Transformations

Isocyanates react with water in a nucleophilic addition reaction to form a carbamic acid intermediate. researchgate.net These carbamic acids are generally unstable and readily decompose, releasing carbon dioxide and forming a primary amine. reddit.comstackexchange.com In the context of this compound, the hydrolysis pathway is expected to proceed similarly.

Reaction Scheme:

The transformation is a two-step process involving the formation and subsequent decomposition of an unstable intermediate.

| Intermediate | Final Product | Byproduct |

| 2-Nitrobenzoylcarbamic acid | 2-Nitrobenzamide | Carbon Dioxide |

Reactions with Thiols: Formation of N-(2-Nitrobenzoyl)thiocarbamates (General Isocyanate Reactivity)

The reaction of isocyanates with thiols (mercaptans) is analogous to the reaction with alcohols, yielding thiocarbamates (or thiourethanes). researchgate.netorganic-chemistry.org This reaction involves the nucleophilic addition of the thiol's sulfur atom to the isocyanate's carbon atom. researchgate.net The reaction is generally slower than the corresponding reaction with alcohols and often requires catalysis, typically by a base such as a tertiary amine. upc.edu Basic catalysts function by deprotonating the thiol to form the more nucleophilic thiolate anion, which then rapidly attacks the isocyanate. researchgate.netupc.edu

Applying this general principle, this compound is expected to react with various thiols (R-SH) in the presence of a suitable catalyst to afford N-(2-Nitrobenzoyl)thiocarbamates. The increased electrophilicity of the isocyanate carbon in this compound should facilitate this reaction.

Reaction Scheme: This compound + R-SH --(Catalyst)--> S-Alkyl/Aryl N-(2-nitrobenzoyl)thiocarbamate

The following table provides examples of the expected thiocarbamate products.

| Reactant Thiol | Product Name | Chemical Formula of Product |

| Ethanethiol | S-Ethyl N-(2-nitrobenzoyl)thiocarbamate | C10H10N2O4S |

| Thiophenol | S-Phenyl N-(2-nitrobenzoyl)thiocarbamate | C14H10N2O4S |

| Benzyl Mercaptan | S-Benzyl N-(2-nitrobenzoyl)thiocarbamate | C15H12N2O4S |

Cycloaddition Chemistry

In addition to nucleophilic additions, the cumulative double bonds of the isocyanate group allow it to participate in cycloaddition reactions. These reactions are crucial for the synthesis of various heterocyclic compounds.

[2+2] Cycloadditions (General Isocyanate Cycloadditions)

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form four-membered heterocyclic rings known as β-lactams (2-azetidinones). nih.gov This reaction is a valuable method for synthesizing this important structural motif found in many biologically active compounds, including penicillin antibiotics. organic-chemistry.org The reaction typically proceeds through a stepwise mechanism involving a zwitterionic intermediate, especially with highly electrophilic isocyanates. nih.gov

While specific examples involving this compound are not extensively documented, its general reactivity profile suggests it would be a suitable substrate for such cycloadditions. The electron-withdrawing nature of the 2-nitrobenzoyl group would make the isocyanate more electrophilic and thus more reactive towards nucleophilic alkenes like enamines or vinyl ethers. The reaction would involve the formation of a new four-membered ring containing a nitrogen atom and a carbonyl group, derived from the isocyanate moiety.

General Reaction Scheme: This compound + Alkene → Substituted N-(2-Nitrobenzoyl)-β-lactam

This reaction provides a direct route to complex β-lactam structures. acs.orgacs.org

[4+2] Cycloadditions and Other Hetero-Diels-Alder Reactions (General Isocyanate Cycloadditions)

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring. In its classical form, it involves a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). When one or more heteroatoms are part of the π-system, the reaction is termed a hetero-Diels-Alder reaction.

Acyl isocyanates, including this compound, are excellent dienophiles for these reactions. The electron-withdrawing nature of the acyl group and the inherent properties of the N=C double bond make the isocyanate group highly reactive towards electron-rich dienes. The C=N bond of the isocyanate typically serves as the 2π component in these cycloadditions.

While specific studies detailing the participation of this compound in Diels-Alder reactions are not extensively documented, the reactivity of its close analogue, benzoyl isocyanate, provides a clear precedent. For instance, benzoyl isocyanates have been shown to undergo cycloaddition with benzaldazines in refluxing xylene to form criss-cross cycloadducts. oup.com Generally, acyl isocyanates react with a variety of dienes to yield stable six-membered heterocyclic adducts, demonstrating their utility in constructing complex molecular frameworks.

| Reaction Type | Reactants (General) | Product Type (General) |

|---|---|---|

| Hetero-Diels-Alder [4+2] | Acyl Isocyanate + Conjugated Diene | Six-membered N-acyl heterocycle |

| Criss-cross Cycloaddition | Benzoyl Isocyanate + Benzaldazine | Bicyclic Triazolidinone derivative |

Formation of Heterocyclic Scaffolds via Cycloaddition (General Isocyanate Reactivity)

Beyond the formal [4+2] hetero-Diels-Alder reaction, the isocyanate group is a versatile building block for a wide array of heterocyclic systems through various cycloaddition pathways. The electrophilic carbon of the isocyanate is susceptible to attack by numerous nucleophilic partners, initiating cascades that lead to ring formation.

Acyl isocyanates can participate in [3+2] cycloadditions with 1,3-dipoles. For example, their reaction with aza-oxyallyl cations can lead to the formation of five-membered N-heterocycles. researchgate.net Furthermore, reactions that are formally considered cycloadditions can occur with substrates like enamines or vinyl ethers. These reactions often proceed in a stepwise manner but result in the formation of six-membered heterocyclic scaffolds, such as pyrimidinone derivatives. The high reactivity of the isocyanate functional group makes it a key component in multicomponent reactions, where several starting materials combine in a single step to generate complex heterocyclic products.

Intramolecular Cyclization Reactions and Annulation Pathways (General Isocyanate Reactivity for Heterocycle Formation)

A significant and specific reaction pathway available to this compound involves the participation of the ortho-nitro group in intramolecular cyclization. This process is a powerful method for the synthesis of fused heterocyclic systems, particularly quinazolines.

The key transformation is the reductive cyclization of ortho-nitrobenzoyl derivatives. While this reaction can start from various precursors like 2-nitrobenzamides, this compound represents a highly activated and direct substrate for this transformation. nih.govresearchgate.net The general pathway involves two main steps:

Reduction of the Nitro Group: The ortho-nitro group is reduced to an amino group (–NH2). This can be achieved using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., Pd/C), or metal-based reductions.

Intramolecular Cyclization: The newly formed ortho-amino group acts as an intramolecular nucleophile. It readily attacks the electrophilic carbonyl carbon of the adjacent isocyanate group (or a derivative formed in situ). This attack is highly favorable due to the proximity of the reacting groups, leading to the formation of a stable, fused six-membered ring.

This annulation pathway, starting from this compound or its derivatives, is a well-established route to synthesize quinazoline-2,4(1H,3H)-diones . researchgate.netorganic-chemistry.org This heterocyclic core is a prominent scaffold in medicinal chemistry.

| Precursor Scaffold | Key Transformation | Resulting Heterocycle |

|---|---|---|

| ortho-Nitrobenzoyl derivative (e.g., amide, isocyanate) | 1. Nitro group reduction (NO2 → NH2) 2. Intramolecular cyclization | Quinazoline-2,4(1H,3H)-dione |

Other Characteristic Reactivity Patterns (e.g., acyl exchange, rearrangements of acyl isocyanates)

In addition to cycloadditions and cyclizations, acyl isocyanates exhibit other characteristic reactivity patterns, including rearrangements. These reactions are fundamental in organic chemistry and often involve an isocyanate as a key intermediate or product.

One of the most relevant transformations is the Curtius Rearrangement . This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. The reaction proceeds through a concerted mechanism involving the migration of the R-group from the acyl carbon to the nitrogen atom. Therefore, the thermolysis of 2-nitrobenzoyl azide is the primary synthetic route to this compound.

This relationship highlights a common reactivity pattern where acyl isocyanates are the product of rearrangement from an acyl azide precursor. Other related named reactions that proceed through an isocyanate intermediate include:

Hofmann Rearrangement: An amide is treated with bromine and base to form an isocyanate.

Lossen Rearrangement: A hydroxamic acid derivative is converted to an isocyanate.

Schmidt Reaction: A carboxylic acid reacts with hydrazoic acid to yield an isocyanate.

While acyl exchange is a potential reaction for acyl isocyanates, rearrangements involving the isocyanate functional group are more synthetically prominent. Theoretical studies on related systems, such as the thioacyl isocyanate–acyl isothiocyanate rearrangement, suggest the possibility of 1,3-shifts of substituents on the acyl group, although such reactions are less common for standard acyl isocyanates.

| Named Reaction | Starting Material | Key Intermediate/Product |

|---|---|---|

| Curtius Rearrangement | Acyl Azide (R-CO-N3) | Isocyanate (R-N=C=O) |

| Hofmann Rearrangement | Primary Amide (R-CO-NH2) | Isocyanate (R-N=C=O) |

| Lossen Rearrangement | Hydroxamic Acid Derivative | Isocyanate (R-N=C=O) |

Applications in Advanced Organic Synthesis

Construction of Complex Amide Derivatives and Analogues

The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as primary and secondary amines to form substituted ureas, which are structurally related to amides. diva-portal.org Similarly, reaction with alcohols yields carbamates. wikipedia.org 2-Nitrobenzoyl isocyanate, as an acyl isocyanate, reacts with amines to produce N-(2-nitrobenzoyl)ureas and with alcohols to give N-(2-nitrobenzoyl)carbamates. These reactions are fundamental in creating complex amide-like structures.

The reactivity of isocyanates with various nucleophiles allows for the synthesis of a wide array of derivatives. The reaction with amines to form ureas and with alcohols to form urethanes (carbamates) are particularly notable. diva-portal.orgwikipedia.org

Reaction with Amines: The addition of an amine to an isocyanate is a common method for synthesizing ureas. wikipedia.org

Reaction with Alcohols: The reaction between an isocyanate and an alcohol produces a urethane, also known as a carbamate (B1207046). wikipedia.orgsci-hub.se

The 2-nitrobenzoyl group can also be used in peptide synthesis, where the nitro group acts as a protecting group that can be removed at a later stage. peptide.comfrontiersin.org For instance, the 2-nitrobenzyl moiety is a known photolabile protecting group for various functionalities, including amines and amides. peptide.comacs.orgthieme-connect.de This allows for the strategic unmasking of functional groups under specific conditions, which is crucial in the synthesis of complex peptides. frontiersin.org

A process for preparing 5-chloro-2-nitrobenzoyl isocyanate from 5-chloro-2-nitrobenzamide (B1631020) has been detailed, which can then be reacted with aniline (B41778) to form N-(5-chloro-2-nitrobenzoyl)-N'-phenylurea. google.com This exemplifies the straightforward synthesis of complex urea (B33335) derivatives.

Table 1: Synthesis of Amide and Urea Derivatives from this compound

| Reactant | Product Type | General Reaction |

|---|---|---|

| Primary/Secondary Amine | N-Substituted Urea | R₂NH + 2-NO₂-C₆H₄-NCO → 2-NO₂-C₆H₄-NHCONR₂ |

| Alcohol | N-Substituted Carbamate | ROH + 2-NO₂-C₆H₄-NCO → 2-NO₂-C₆H₄-NHCOOR |

| Aniline | N-Aryl Urea | C₆H₅NH₂ + 2-NO₂-C₆H₄-NCO → 2-NO₂-C₆H₄-NHCONHC₆H₅ |

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The presence of both a reactive isocyanate group and a modifiable nitro group makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

Isocyanates are key reagents in the synthesis of urea-based heterocycles. The reaction of an isocyanate with an amine is a fundamental step in forming a urea linkage, which is a core component of many heterocyclic structures. diva-portal.orgwikipedia.org While direct synthesis of hydantoins and pyrimidinediones from this compound is not extensively detailed in the provided results, the general reactivity of isocyanates suggests its potential in such transformations. For example, the reaction of isocyanates with amino acids or their derivatives can lead to the formation of hydantoin (B18101) rings. The synthesis of N-substituted ureas is a direct transformation involving a nucleophilic addition of an ammonia (B1221849) source to an in-situ generated isocyanate. organic-chemistry.orgthieme.de This principle can be extended to the synthesis of cyclic ureas.

The 2-nitrobenzoyl group is instrumental in the synthesis of fused heterocyclic systems. A common strategy involves the initial formation of an N-(2-nitrobenzoyl) amide or a related derivative, followed by a reductive cyclization of the nitro group. acs.org This approach has been successfully employed to synthesize 4(3H)-quinazolinone derivatives from N-(2-nitrobenzoyl)amides. acs.org The nitro group can be reduced to an amino group, which then participates in an intramolecular cyclization. thieme-connect.com

Furthermore, intramolecular redox cyclization reactions of derivatives containing the 2-nitrobenzyl group can lead to the formation of fused systems like cinnolines. rsc.orgrsc.orgresearchgate.net These reactions often proceed through intermediates where the nitro group is transformed, facilitating the subsequent cyclization. rsc.org The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles has been achieved through methods involving cyclization steps. nih.gov The synthesis of fused heterocyclic compounds, such as indoles and quinolines, often involves transition metal-catalyzed cyclizations. sioc-journal.cn

Isocyanates, and the closely related isocyanides, are pivotal components in multicomponent reactions (MCRs), which are efficient methods for synthesizing complex molecules in a single step. acs.orgresearchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs (IMCRs) that generate peptide-like structures. researchgate.netbeilstein-journals.org

While the provided search results focus more on 2-nitrobenzyl isocyanide, the principles of MCRs involving isocyanates are broadly applicable. nih.govscilit.com Isocyanates can be used as alternatives to carboxylic acids in Ugi-type reactions to produce complex heterocyclic scaffolds. rsc.org MCRs offer a pathway to a vast chemical space and are used to create diverse molecular scaffolds. acs.org For instance, a modified Ugi four-component reaction has been developed using 2-nitrobenzylamine as a stable ammonia equivalent, which after reaction, allows for the cleavage of the 2-nitrobenzyl group. organic-chemistry.orgresearchgate.net

Table 2: General Role of Isocyanates/Isocyanides in Multicomponent Reactions

| Multicomponent Reaction | Key Reactants (General) | Product Type (General) |

|---|---|---|

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi-type (Isocyanate variant) | Amine, Aldehyde/Ketone, Isocyanate, Isocyanide | Complex Heterocycles (e.g., 1,2,4-triazinediones) rsc.org |

Derivatization for Synthetic Intermediates

This compound serves as a valuable starting material for the creation of various synthetic intermediates. The ortho-nitro group is a key feature, as it can be chemically transformed into other functional groups, significantly altering the molecule's reactivity and allowing for subsequent synthetic steps. thieme-connect.com

One of the most common transformations is the reduction of the nitro group to an amine. thieme-connect.com This resulting amino group can then act as a nucleophile in further reactions, such as intramolecular cyclizations to form heterocyclic rings. acs.orgthieme-connect.com For example, N-(2-nitrobenzoyl)amides can be converted to 4(3H)-quinazolinones through reductive N-heterocyclization. acs.org

The 2-nitrobenzyl group, closely related to the 2-nitrobenzoyl group, is widely used as a photolabile protecting group in the synthesis of complex biomolecules like peptides and caged compounds. peptide.comacs.orgoup.com This allows for the controlled release of a biologically active molecule upon irradiation with light. The synthesis of derivatives often involves protecting other functional groups in the molecule to ensure the desired reaction occurs at the intended site. oup.com The transformation of 2-nitrobenzyl alcohol derivatives can lead to the formation of 2-nitrosobenzaldehyde as an intermediate, which is then used in further synthetic steps. rsc.org

Mechanistic and Theoretical Investigations of 2 Nitrobenzoyl Isocyanate Reactivity

Computational Chemistry Approaches (e.g., DFT studies of transition states for isocyanate reactions)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity of isocyanates. DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states, and the prediction of reaction barriers, providing insights that are often difficult to obtain through experimental means alone.

Studies on related systems provide a framework for understanding the computational approaches applicable to 2-nitrobenzoyl isocyanate. For instance, DFT calculations have been employed to study the mechanism of Cu(I)-catalyzed hydroboraethylation of isocyanates, where the isocyanate insertion was identified as the rate-determining step, proceeding through a three-membered ring transition state. sioc-journal.cn Similarly, DFT has been used to investigate the gas-phase reaction of isocyanates with the OH radical, a significant process in atmospheric chemistry. acs.org These studies often utilize methods like B3LYP or M06-2X with various basis sets to optimize geometries and calculate energies of reactants, intermediates, transition states, and products. nih.govrsc.org

For acyl isocyanates specifically, DFT calculations have been used to rationalize experimental outcomes in their reactions with imines. researchgate.net These calculations can help distinguish between possible reaction pathways, such as [2+2] and [4+2] cycloadditions, by comparing the activation energies of the respective transition states. researchgate.net In the context of this compound, DFT studies could elucidate the influence of the ortho-nitro group on the geometry and electronic structure of the isocyanate moiety, and how this substitution affects the transition states of its various reactions. For example, the electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the isocyanate carbon, a hypothesis that can be quantified through computational analysis of atomic charges and molecular orbitals. nih.gov

Furthermore, computational studies have been instrumental in understanding rearrangements involving isocyanates, such as the Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate. nih.govallen.in DFT can model the concerted mechanism of this rearrangement, providing insights into the transition state and the retention of stereochemistry. nih.govnumberanalytics.com Such computational approaches would be directly applicable to studying the formation of this compound from its corresponding acyl azide.

The table below summarizes representative computational methods and their applications in studying isocyanate reactivity, which could be adapted for investigations focused on this compound.

| Computational Method | Application in Isocyanate Chemistry | Relevant Findings |

| DFT (e.g., B3LYP, M06-2X) | Mechanistic studies of cycloaddition reactions | Can distinguish between concerted and stepwise pathways and rationalize product formation. researchgate.netresearchgate.net |

| DFT with continuum solvation models | Studying solvent effects on reaction pathways | Polar solvents can favor stepwise mechanisms in cycloaddition reactions. researchgate.net |

| Ab initio methods (e.g., CCSD(T)) | High-accuracy calculations of reaction barriers | Provides benchmark data for calibrating DFT methods for specific reaction types. chemrxiv.org |

| Transition State Theory (TST) | Calculation of reaction rate constants | Used in conjunction with DFT to predict reaction kinetics from first principles. acs.org |

| Hirshfeld atomic charge analysis | Understanding reactivity trends | Correlates atomic charges with the observed reactivity of different isocyanates. nih.gov |

This table is generated based on findings from multiple sources and provides a representative overview of computational approaches.

Elucidation of Reaction Pathways and Intermediates in Transformations Involving Acyl Isocyanates

The reactions of acyl isocyanates, including this compound, are characterized by the formation of various intermediates and the possibility of multiple reaction pathways. The Curtius rearrangement is a fundamental route to acyl isocyanates, proceeding from an acyl azide. nih.govallen.inmasterorganicchemistry.com Mechanistic studies suggest this rearrangement occurs via a concerted mechanism, where the migrating group moves from the carbonyl carbon to the nitrogen as nitrogen gas is expelled, thus forming the isocyanate. nih.govnumberanalytics.com An alternative, though less favored, pathway involves the formation of a highly reactive acyl nitrene intermediate. nih.gov

Once formed, acyl isocyanates are versatile intermediates that can undergo a variety of transformations. A notable reaction is their cycloaddition with imines, which can lead to either 1,3-azetidinones through a [2+2] cycloaddition or 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones via a [4+2] cycloaddition. researchgate.net The competition between these pathways is influenced by factors such as temperature, solvent, and the specific structures of the acyl isocyanate and imine. researchgate.net

In a different type of transformation, a Hofmann-type rearrangement of 2-oxoamides mediated by N-iodosuccinimide (NIS) has been shown to generate acyl isocyanate intermediates. acs.org Mechanistic studies, including control experiments, suggest an ionic pathway involving an N-iodinated intermediate followed by an acyl transfer to form the acyl isocyanate in situ. acs.org This intermediate is then trapped by a nucleophile, such as an amine, to yield N-acylureas. acs.org

The table below outlines some of the key transformations involving acyl isocyanates and their proposed intermediates.

| Transformation | Starting Material(s) | Key Intermediate(s) | Product(s) |

| Curtius Rearrangement | Acyl azide | Acyl isocyanate | Amine (after hydrolysis), Urethane, Urea (B33335) nih.govallen.in |

| Cycloaddition with Imines | Acyl isocyanate, Imine | Zwitterionic species (in stepwise pathways) | 1,3-Azetidinones, 2,3-Dihydro-4H-1,3,5-oxadiazin-4-ones researchgate.net |

| NIS-mediated Hofmann-type Rearrangement | 2-Oxoamide, N-iodosuccinimide | N-iodinated intermediate, Acyl isocyanate | N-Acylurea acs.org |

| Reaction with Nucleophiles | Acyl isocyanate, Nucleophile (e.g., alcohol, amine) | Carbamic acid (with water) | Urethane, Urea, Amine nih.gov |

This table is compiled from various sources to illustrate the diverse reactivity of acyl isocyanates.

Regioselectivity and Stereoselectivity Studies in Acyl Isocyanate Reactions

Regioselectivity and stereoselectivity are critical aspects of the reactions of acyl isocyanates, determining the structure of the final products. In cycloaddition reactions, for example, the regioselectivity of the attack on the acyl isocyanate can lead to different constitutional isomers. Studies on the reaction of 2-amino-2-thiazolines with isocyanates have shown that the addition occurs regioselectively at the endocyclic nitrogen atom. acs.org

The Curtius rearrangement, a key method for synthesizing isocyanates, is known to be highly stereospecific. numberanalytics.comcdnsciencepub.com The rearrangement proceeds with complete retention of the stereochemistry of the migrating carbon atom. nih.govallen.in This stereospecificity has been confirmed by re-examining the rearrangement of cis-crotonyl azide, which was found to yield the cis-propenyl isocyanate with perfect retention of geometry, contrary to earlier reports. cdnsciencepub.com This characteristic is valuable for the synthesis of chiral amines and their derivatives from chiral carboxylic acids. nih.govnumberanalytics.com

In the context of cycloaddition reactions, such as those between acyl isocyanates and imines, both regioselectivity and stereoselectivity are important. The reaction can be either a [2+2] or a [4+2] cycloaddition, a form of regioselectivity. researchgate.net Furthermore, the stereochemistry of the substituents on the newly formed ring is also a key consideration.

The researchgate.netresearchgate.net-sigmatropic rearrangement of allylic carbamates to allylic isocyanates, followed by trapping with a nucleophile, has been shown to proceed with a high degree of stereocontrol, allowing for the synthesis of N-glycosides with complete transfer of chirality. acs.org

The following table summarizes key findings regarding selectivity in reactions relevant to acyl isocyanates.

| Reaction Type | Key Finding | Implication for this compound |

| Curtius Rearrangement | Proceeds with complete retention of stereochemistry at the migrating center. nih.govnumberanalytics.comcdnsciencepub.com | Synthesis of chiral compounds from precursors containing 2-nitrobenzoyl azide would be stereospecific. |

| Cycloaddition with Imines | Competition between [4+2] and [2+2] cycloaddition pathways. researchgate.net | The regioselectivity of this compound in such reactions would determine the heterocyclic core of the product. |

| Addition to 2-Amino-2-thiazolines | Regiospecific addition to the endocyclic nitrogen. acs.org | Reactions with similar ambident nucleophiles would likely exhibit high regioselectivity. |

| Allyl Cyanate/Isocyanate Rearrangement | Complete transmission of configuration. acs.org | Not directly applicable, but highlights the potential for high stereocontrol in isocyanate rearrangements. |

This table synthesizes information from various studies to illustrate the principles of regioselectivity and stereoselectivity in isocyanate chemistry.

Kinetic Analysis of Transformational Processes (General Isocyanate Reactivity)

The reaction of isocyanates with alcohols to form urethanes is a well-studied process. These reactions are typically first-order with respect to both the isocyanate and the alcohol. researchgate.net The presence of electron-withdrawing substituents on the phenyl ring of phenyl isocyanate accelerates the reaction with alcohols, which is consistent with the electrophilic nature of the isocyanate carbon. nih.govresearchgate.net This suggests that the electron-withdrawing nitro group in this compound would significantly enhance its reactivity towards nucleophiles compared to unsubstituted benzoyl isocyanate.

Catalysts play a crucial role in controlling the kinetics of isocyanate reactions. For instance, the reaction between diisocyanates and alcohols can be significantly accelerated by catalysts. rsc.org The kinetics of such complex processes can be simplified by analyzing the relationship between the reacted and unreacted fractions of the isocyanate groups. rsc.org In the absence of a catalyst, the reaction of phenyl isocyanate with butan-1-ol shows both a non-catalytic and an autocatalytic pathway, with the latter being the major route to the carbamate (B1207046) product. researchgate.net

The relative reactivity of the two isocyanate groups in a diisocyanate can also be determined through kinetic analysis. For symmetrical aromatic diisocyanates, the ratio of the rate constants for the first and second NCO group's reaction (R) has been determined for various compounds, such as p-phenylene diisocyanate (p-PDI) where R = 2.57. rsc.org

The table below presents some kinetic parameters for the reaction of different isocyanates with alcohols, illustrating the effect of structure on reactivity.

| Isocyanate | Alcohol | Temperature (°C) | Catalyst | Key Kinetic Finding |

| Phenyl Isocyanate | 1-Butanol / 2-Butanol | Not specified | None | The reaction rate is dependent on the alcohol structure. acs.org |

| Phenyl Isocyanate | Butan-1-ol | 30-60 | None | The reaction exhibits both non-catalytic and autocatalytic pathways. researchgate.net |

| Substituted Phenyl Isocyanates | Ethanol | Not specified | None | Electron-withdrawing substituents accelerate the reaction rate. researchgate.net |

| Various Diisocyanates | Alcohol | Not specified | None | The reactivity of the second NCO group is influenced by the first reaction. rsc.org |

This table is based on general findings in isocyanate kinetic studies and is intended to be illustrative.

Future Directions and Research Opportunities

Development of Green and Sustainable Synthetic Routes to 2-Nitrobenzoyl Isocyanate

The traditional synthesis of isocyanates often involves the use of highly toxic and hazardous reagents such as phosgene (B1210022) and its derivatives. rsc.orgresearchgate.net A primary future objective is the development of environmentally benign and sustainable methods for the synthesis of this compound that circumvent these dangerous materials.

Key research areas include:

Phosgene-Free Carbonylation Reactions: A significant area of research is the reductive carbonylation of nitroaromatic compounds. researchgate.net Future studies could optimize catalytic systems, potentially using Group VIII transition metals, for the direct and selective carbonylation of 2-nitrobenzamide (B184338) or related derivatives to this compound. researchgate.net This approach utilizes carbon monoxide as a C1 source, avoiding the use of phosgene.

Utilization of CO2 as a C1 Source: The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a cornerstone of green chemistry. rsc.org Research could be directed towards developing methods for the synthesis of this compound precursors from 2-nitroaniline (B44862) and CO2, followed by a dehydration step. While challenging, this would represent a highly sustainable route.

Flow Chemistry and Process Intensification: Continuous flow manufacturing offers enhanced safety, efficiency, and scalability for handling hazardous intermediates. Future methodologies could focus on generating this compound in situ in a flow reactor from precursors like 2-nitrobenzoyl azide (B81097) (via a Curtius rearrangement) and immediately using it in a subsequent reaction step, thereby minimizing the risks associated with its isolation and storage. illinoisstate.edu

Table 1: Comparison of Synthetic Routes to this compound

| Method | Precursor | Reagents | Advantages | Future Research Focus |

|---|---|---|---|---|

| Traditional | 2-Nitrobenzoyl chloride | Phosgene or Triphosgene | High yield, well-established | N/A (Phase-out target) |

| Reductive Carbonylation | 2-Nitrobenzamide | Carbon Monoxide, Catalyst (e.g., Pd, Rh) | Phosgene-free, atom-economical researchgate.net | Catalyst development, reaction optimization |

| Curtius Rearrangement | 2-Nitrobenzoic acid | Azide sources (e.g., DPPA) | Mild conditions, phosgene-free illinoisstate.edu | Integration into flow systems, safer azide sources |

| CO2-Based Routes | 2-Nitroaniline | CO2, Dehydrating agents | Utilizes renewable C1 source researchgate.net | Catalyst design for CO2 activation and dehydration |

Exploration of Novel Reactivity Modes and Cascade Reactions

The proximate positioning of the isocyanate and nitro functionalities in this compound opens the door to novel intramolecular transformations and cascade reactions that are inaccessible to simpler isocyanates.

Future research will likely explore:

Reductive Cyclization Cascades: A promising avenue involves the in situ reduction of the nitro group to an amine, hydroxylamine, or nitroso group, which can then trigger an intramolecular cyclization with the isocyanate or a derivative formed in the reaction medium. This strategy could provide rapid access to a variety of N-heterocyclic scaffolds, such as quinazolinones and benzimidazoles.

Radical-Mediated Reactions: The nitro group is known to participate in radical reactions. rsc.org Future work could investigate the generation of a radical species on the nitro group or elsewhere in the molecule to initiate novel cyclization or addition reactions involving the isocyanate moiety, leading to complex heterocyclic systems.

Domino and Multicomponent Reactions: Designing one-pot reactions where this compound reacts with a multifunctional partner to initiate a cascade of bond-forming events is a key goal. rsc.org This approach allows for the rapid assembly of molecular complexity from simple starting materials, a highly desirable feature in medicinal and materials chemistry.

Table 2: Potential Cascade Reactions of this compound

| Initiating Step | Proposed Intermediate | Potential Heterocyclic Product | Significance |

|---|---|---|---|

| Nitro Group Reduction | 2-Aminobenzoyl isocyanate | Quinazoline derivatives | Rapid access to privileged scaffolds |

| Reaction with a 1,3-Dipole | Spirocyclic intermediate | Novel polycyclic heterocycles | Exploration of new chemical space |

| Radical Initiation | Nitrogen-centered radical | Fused-ring systems | Novel reactivity for nitroaromatics rsc.org |

Integration into Catalytic Systems for Enhanced Selectivity and Efficiency

To fully exploit the reactivity of this compound, the development of sophisticated catalytic systems is essential. Catalysts can enhance reaction rates, control selectivity, and enable new transformations.

Future directions in this area include:

Chemoselective Catalysis: A significant challenge is to develop catalysts that can selectively activate one functional group in the presence of the other. For example, a Lewis acid catalyst could be designed to coordinate to the nitro group, thereby influencing the stereochemical outcome of a reaction at the isocyanate center. Conversely, catalysts for isocyanate reactions, such as specific organometallic compounds or tertiary amines, need to be evaluated for their compatibility with the nitro group. paint.orgwernerblank.com

Asymmetric Catalysis: For reactions involving prochiral nucleophiles, the development of chiral catalysts is crucial for accessing enantiomerically enriched products. Research could focus on chiral metal complexes or organocatalysts that can control the facial selectivity of nucleophilic attack on the isocyanate carbon.

Catalytic Cyclotrimerization: The cyclotrimerization of isocyanates to form isocyanurates is a powerful method for creating stable, cross-linked structures. researchgate.nettue.nl Investigating catalysts that can efficiently trimerize this compound would yield novel disc-shaped molecules with peripheral nitro groups, which could serve as interesting building blocks for supramolecular chemistry or materials science.

Table 3: Potential Catalytic Systems and Applications

| Catalyst Type | Target Reaction | Research Goal | Potential Benefit |

|---|---|---|---|

| Chiral Lewis Acid | Asymmetric alcoholysis | Enantioselective synthesis of urethanes | Access to chiral building blocks |

| Zirconium Complexes | Reaction with diols | Selective catalysis over water side-reaction wernerblank.com | Improved synthesis of polyurethanes |

| N-Heterocyclic Carbenes (NHCs) | Umpolung reactivity | Generation of acyl anion equivalent | Novel bond formations |

Design of Advanced Synthetic Methodologies Utilizing this compound

Beyond its intrinsic reactivity, this compound is a valuable building block for the design of broader synthetic methodologies. Its bifunctionality can be harnessed to create libraries of complex molecules for drug discovery or to synthesize advanced functional materials.

Future research opportunities include:

Diversity-Oriented Synthesis: Using this compound as a starting point, multicomponent reactions can be designed to generate large libraries of structurally diverse heterocyclic compounds. These libraries are invaluable for screening for biological activity.

Synthesis of Functional Polymers: this compound can be used as a monomer or a cross-linking agent in polymerization reactions to create novel polyurethanes or other polymers. nih.gov The pendant nitro groups along the polymer backbone can be subsequently reduced to amines, providing sites for further functionalization, such as grafting other polymer chains or attaching bioactive molecules.

Development of Smart Materials: The nitro group is known to be responsive to certain stimuli (e.g., electrochemical reduction). Materials incorporating the 2-nitrobenzoyl moiety could be designed to exhibit "smart" behavior, changing their properties in response to external signals.

Table 4: Advanced Synthetic Applications of this compound

| Methodology | Target Product Class | Key Feature | Potential Application |

|---|---|---|---|

| Multicomponent Reactions | Heterocyclic Libraries | Rapid assembly of complexity | High-throughput screening, drug discovery |

| Step-Growth Polymerization | Functional Polyurethanes | Post-polymerization modification via nitro group | Drug delivery, biocompatible materials nih.gov |

| Solid-Phase Synthesis | Peptide Mimetics | Use as an electrophilic capping agent | Development of novel therapeutics |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-nitrobenzoyl isocyanate, and how can reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves reacting 2-nitrobenzoyl chloride with ammonium isocyanate or isothiocyanate in anhydrous 1,4-dioxane under reflux. The reaction mixture is typically stirred overnight at room temperature, followed by isolation via ice/water precipitation and filtration to remove byproducts like ammonium chloride . Key factors affecting yield include stoichiometric ratios, solvent choice (polar aprotic solvents enhance reactivity), and exclusion of moisture to prevent hydrolysis. Purification via recrystallization or column chromatography is recommended to eliminate unreacted starting materials.

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm the presence of the isocyanate group (sharp peak near ~2270 cm⁻¹) and nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹).

- NMR : ¹H NMR should show aromatic protons in the nitrobenzoyl moiety (δ 7.5–8.5 ppm), while ¹³C NMR will highlight the carbonyl carbon (~160 ppm) and nitro-substituted carbons.

- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis resolves bond angles and spatial arrangement .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity and potential toxicity:

- Work under inert atmospheres (N₂ or Ar) to prevent hydrolysis.

- Use sealed reaction vessels and fume hoods to avoid inhalation.

- Employ personal protective equipment (PPE), including nitrile gloves and chemical-resistant aprons.

- Monitor for moisture ingress, as isocyanates react exothermically with water, releasing CO₂ and heat .

Advanced Research Questions

Q. How does the nitro group in this compound participate in intramolecular oxidation during N-alkylation reactions?

- Methodological Answer : During N-alkylation of derivatives (e.g., pyrazole esters), the nitro group can act as an oxidizing agent, facilitating aromatization via both inter- and intramolecular pathways. Computational studies (DFT) suggest that the nitro group stabilizes transition states through resonance, enabling dehydrogenation. Experimental validation involves tracking reaction intermediates via LC-MS and comparing kinetic isotope effects .

Q. What computational models are effective for predicting the reactivity of this compound in atmospheric or combustion conditions?

- Methodological Answer : Density Functional Theory (DFT) and ab initio methods (e.g., CCSD(T)) are used to model:

- Thermal Decomposition : Simulate bond dissociation energies (e.g., NCO group cleavage) under pyrolysis conditions.

- Atmospheric Reactivity : Study interactions with radicals (e.g., NO₃•) to predict degradation pathways.

- Combustion Kinetics : Merge mechanisms with hydrocarbon oxidation databases (e.g., Glarborg’s framework) to predict ignition delays and pollutant formation .

Q. How can indirect GC methods improve the quantification of this compound in complex reaction mixtures?

- Methodological Answer : Indirect GC involves derivatizing the isocyanate with n-dibutylamine (n-DBA) to form stable ureas, followed by quantification of unreacted n-DBA. Advantages over direct methods include:

- Table 1 : Comparison of Analytical Approaches

| Parameter | Direct GC | Indirect GC |

|---|---|---|

| Sensitivity | Limited by volatility | High (fixed derivatives) |

| Thermal Stability | Poor | Excellent |

| Sample Size | Large | Minimal (µg scale) |

| Co-elution Interference | High | Low (n-DBA-specific) |

- This method avoids thermal decomposition and enables automation with internal standards (e.g., deuterated analogs) .

Q. What kinetic strategies are effective for studying the decomposition of this compound under oxidative conditions?

- Methodological Answer :

- Flow Reactor Experiments : Monitor species profiles (via FT-IR or MS) at varying temperatures (300–800°C) to identify primary decomposition products.

- Sensitivity Analysis : Rank reaction pathways (e.g., C–N bond cleavage vs. nitro group reduction) using CHEMKIN or Cantera software.

- Isothermal Calorimetry : Measure heat flow to derive Arrhenius parameters for autocatalytic decomposition .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between experimental and computational data on this compound’s reactivity?

- Methodological Answer :

- Benchmarking : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against high-level ab initio methods (e.g., CCSD(T)) for key transition states.

- Error Analysis : Quantify uncertainties in experimental rate constants (e.g., ±5% for flow reactors) and compare with computational error margins.

- Mechanistic Refinement : Use experimental intermediates (trapped via quenching) to adjust proposed pathways in kinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.